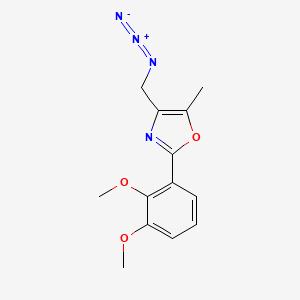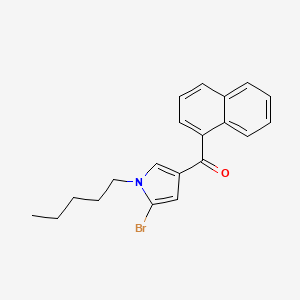
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Descripción general
Descripción
5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as 5-Bromo-1-pentyl-1H-pyrrol-3-yl)naphthalene, is an organic compound with a wide range of applications in scientific research. It is a derivative of naphthalene, a naturally occurring organic compound, and is widely used in organic synthesis. 5-Bromo-1-pentyl-1H-pyrrol-3-yl)naphthalene has been studied for its potential use in medicinal chemistry, as a precursor to pharmaceuticals, and in other areas of research.
Aplicaciones Científicas De Investigación
Chemical Structure and Analysis
- The compound (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is related to a class of compounds identified in various studies. For example, Nakajima et al. (2011) identified similar naphthoylindoles used as adulterants in herbal products. They used techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for identification and quantification (Nakajima et al., 2011).
Pharmacological Effects
- Compounds structurally related to (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone have been studied for their pharmacological effects. For example, Chimalakonda et al. (2012) investigated the cytochrome P450-mediated oxidative metabolism of similar synthetic cannabinoids, focusing on their affinity and activity at cannabinoid receptors (Chimalakonda et al., 2012).
Analytical Techniques
- Advanced analytical techniques are employed to detect and quantify similar compounds. Teske et al. (2010) described a method for detecting naphthalen-1-yl-(1-pentylindol-3-yl)methanone (a related compound) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Teske et al., 2010).
Potential for Misuse
- Some studies highlight the misuse of structurally similar compounds. Nakajima et al. (2011) identified and quantified two benzoylindoles and three naphthoylindoles, including JWH-122 which is structurally similar, as adulterants in illegal products (Nakajima et al., 2011).
Environmental Impact
- The environmental impact of similar compounds is also a subject of research. Borova et al. (2015) conducted a study on the multi-residue determination of synthetic cannabinoids in wastewater, highlighting the presence and effects of these compounds in the environment (Borova et al., 2015).
Legal and Regulatory Aspects
- Legal and regulatory aspects of similar compounds are also discussed in scientific literature. For example, the DEA's final order on the temporary scheduling of three synthetic cannabinoids into schedule I is relevant to understanding the regulatory status of these compounds (Norek, 2015).
Propiedades
IUPAC Name |
(5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFYEMDLQQLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693739 | |
| Record name | (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
CAS RN |
914458-53-0 | |
| Record name | (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



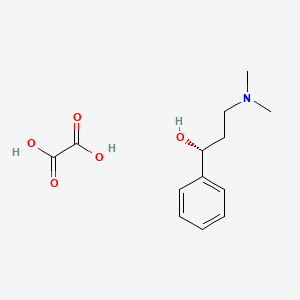
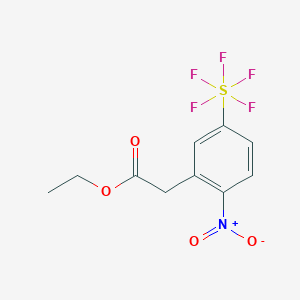
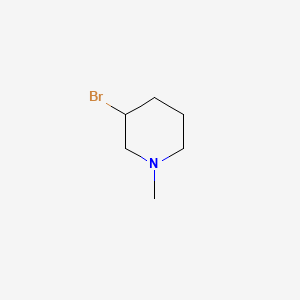
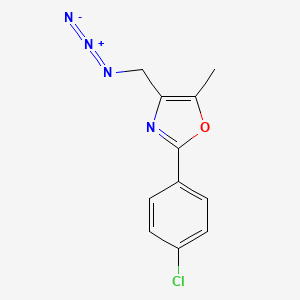
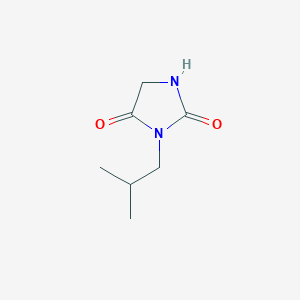
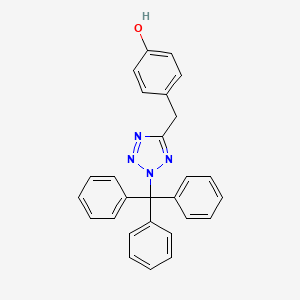
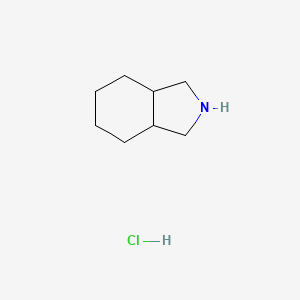
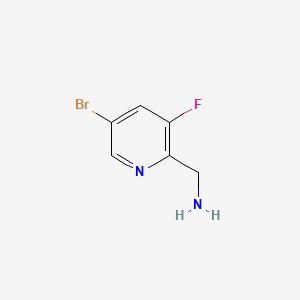
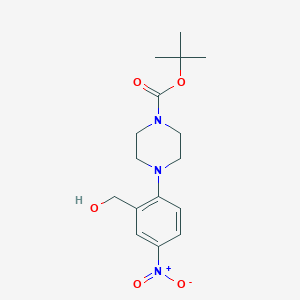
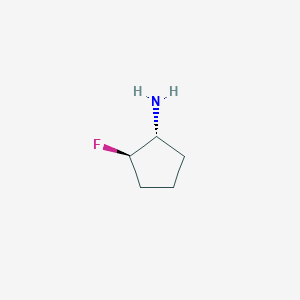
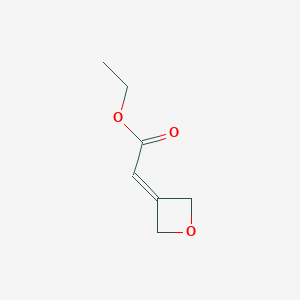
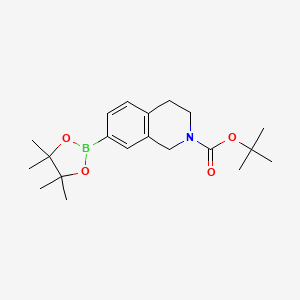
![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
